Technical Guide: p-HTAA (pentamer hydrogen thiophene acetic acid)
Technical Guide: p-HTAA (pentamer hydrogen thiophene acetic acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of p-HTAA (pentamer hydrogen thiophene acetic acid), a fluorescent probe utilized for the detection and imaging of protein aggregates, particularly amyloid-β (Aβ) plaques associated with Alzheimer's disease.
Core Molecule Information
Full Name: pentamer hydrogen thiophene acetic acid[1][2]
Acronym: p-HTAA
Chemical Structure
p-HTAA is an anionic pentameric oligothiophene. Its structure consists of five thiophene rings linked together, with two acetic acid groups providing solubility and influencing its binding characteristics.
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Molecular Formula: C₂₄H₁₆O₄S₅[2]
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Molecular Weight: 528.71 g/mol [2]
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SMILES: OC(=O)Cc1cc(sc1-c1ccc(s1)-c1sc(cc1CC(O)=O)-c1cccs1)-c1cccs1[2]
Figure 1: Chemical structure of p-HTAA.
Mechanism of Action & Application
p-HTAA functions as a fluorescent molecular probe that specifically binds to the cross-β-sheet structures characteristic of amyloid fibrils. Upon binding, the conformation of the flexible thiophene backbone becomes more planar, leading to a significant increase in fluorescence emission. This property allows for the sensitive and specific optical detection of Aβ plaques and other protein aggregates both in vitro and in vivo. Its primary application is in the field of neurodegenerative disease research for the visualization and study of amyloid pathology.
Below is a diagram illustrating the binding principle of p-HTAA.
Quantitative Data
The photophysical and binding properties of p-HTAA are crucial for its application as a fluorescent probe. The following tables summarize the available quantitative data.
Photophysical Properties
When p-HTAA binds to fibrillar Aβ, its fluorescence properties change significantly. The table below outlines its spectral characteristics.
| Property | Condition | Value | Reference |
| Excitation Maximum (λex) | Bound to fibrillar Aβ₁₋₄₂ | ~450 nm | |
| Emission Maximum (λem) | Bound to fibrillar Aβ₁₋₄₂ | ~490 nm | |
| Fluorescence Quantum Yield (ΦF) | Not Reported | - | |
| Fluorescence Lifetime (τ) | Not Reported | - |
Binding Affinity
The dissociation constant (Kd) is a measure of the binding affinity of a ligand to its target. A lower Kd value indicates a higher binding affinity.
| Ligand | Target | Dissociation Constant (Kd) | Reference |
| p-HTAA | Amyloid-β Fibrils | Not Reported | |
| h-FTAA (related compound) | α-synuclein Fibrils | < 100 nM |
Note: The specific Kd for p-HTAA binding to Aβ fibrils is not reported in the reviewed literature. However, a related heptameric thiophene compound, h-FTAA, shows a nanomolar binding affinity to α-synuclein fibrils, suggesting that oligothiophene probes can exhibit high-affinity binding.
Experimental Protocols
Detailed methodologies are essential for the successful application of p-HTAA in research. The following are adapted protocols for ex vivo tissue staining and in vivo imaging.
Protocol: Ex Vivo Fluorescence Staining of Amyloid Plaques in Brain Tissue
This protocol is adapted from standard procedures for fluorescent staining of amyloid plaques in fixed brain sections.
Materials:
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4% Paraformaldehyde (PFA) fixed, cryoprotected mouse brain sections (30-40 µm thick)
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Phosphate-Buffered Saline (PBS), pH 7.4
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p-HTAA stock solution (e.g., 1 mg/mL in DMSO)
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Staining solution: p-HTAA diluted in PBS (e.g., 1-10 µM)
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Ethanol solutions (100%, 95%, 80%, 70%)
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Distilled water
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Antifade mounting medium
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Microscope slides and coverslips
Procedure:
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Section Preparation: Mount frozen brain sections onto gelatin-coated microscope slides. Allow them to air dry completely at room temperature.
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Rehydration: Rehydrate the sections by immersing the slides in a series of decreasing ethanol concentrations: 100% (2 min), 95% (2 min), 70% (2 min), and finally in distilled water (2 min).
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Staining: Incubate the slides in the p-HTAA staining solution in a light-protected chamber for 30 minutes at room temperature.
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Differentiation/Washing:
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Briefly rinse the slides in 70% ethanol to reduce background fluorescence.
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Wash the slides twice in distilled water for 2 minutes each.
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Mounting: Allow the slides to air dry in the dark. Apply a drop of antifade mounting medium and place a coverslip over the tissue section, avoiding air bubbles.
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Imaging: Visualize the stained plaques using a fluorescence microscope with appropriate filters (e.g., excitation around 450 nm and emission detection around 490 nm).
Protocol: In Vivo Two-Photon Imaging of Amyloid Plaques in Mice
This protocol is adapted from established methods for chronic two-photon imaging in transgenic mouse models of Alzheimer's disease. It requires specialized surgical and microscopy equipment.
Materials:
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Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)
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Anesthesia (e.g., isoflurane)
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Surgical tools for craniotomy
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Dental cement
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p-HTAA solution for injection (sterile, formulated for intravenous or intraperitoneal delivery)
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Two-photon microscope with a tunable Ti:Sapphire laser
Procedure:
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Surgical Preparation (Cranial Window):
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Anesthetize the mouse and secure it in a stereotaxic frame.
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Perform a craniotomy over the brain region of interest (e.g., the cortex).
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Implant a glass coverslip over the exposed brain to create a chronic imaging window. Secure the window with dental cement.
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Allow the animal to recover fully for at least one week post-surgery.
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Probe Administration:
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Administer the p-HTAA solution via intravenous (tail vein) or intraperitoneal injection. The optimal dose and timing must be determined empirically (e.g., 1-10 mg/kg, imaged 1-24 hours post-injection).
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In Vivo Imaging:
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Anesthetize the mouse and fix its head under the two-photon microscope objective.
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Use a Ti:Sapphire laser tuned to the appropriate two-photon excitation wavelength for p-HTAA (typically in the 800-900 nm range).
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Collect the fluorescence emission signal through a bandpass filter centered around p-HTAA's emission peak (~490 nm).
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Acquire z-stacks to create three-dimensional reconstructions of the amyloid plaques.
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Longitudinal Studies: The same animal can be repeatedly imaged over days, weeks, or months to track plaque formation and dynamics.
